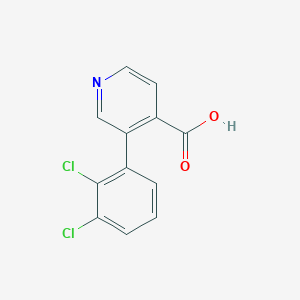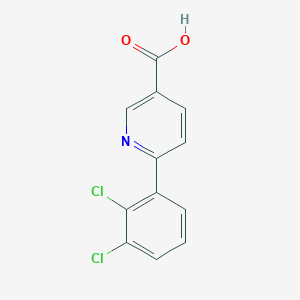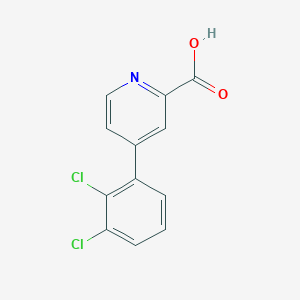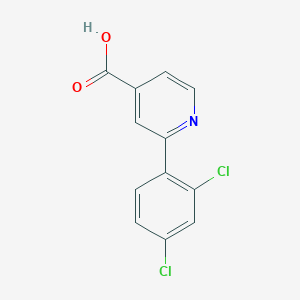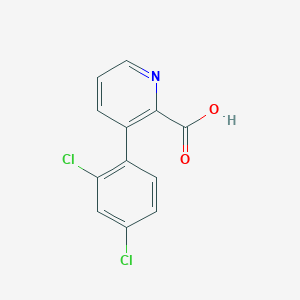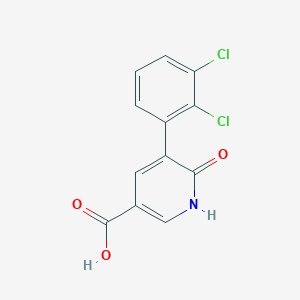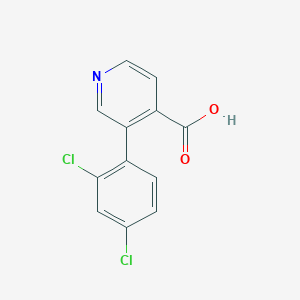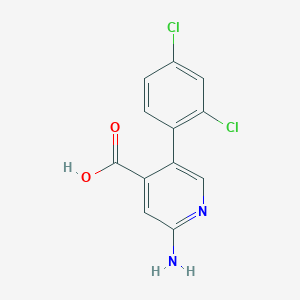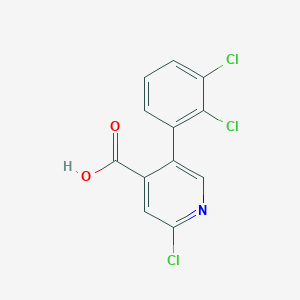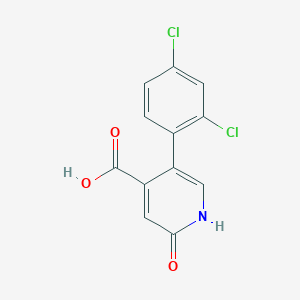
4-(2,4-Dichlorophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichlorophenyl)picolinic acid (2,4-DCPPA) is a small organic molecule belonging to the picolinic acid family of compounds. It is a white crystalline solid with a melting point of 162-164 °C. It has a molecular formula of C7H4Cl2NO2 and a molecular weight of 207.02 g/mol. 2,4-DCPPA is an important intermediate in the synthesis of drugs and other organic compounds. It is also a useful tool in the study of enzyme-catalyzed reactions and has been used to study the mechanism of action of various enzymes.
作用機序
4-(2,4-Dichlorophenyl)picolinic acid, 95% is a substrate for a variety of enzymes, including cytochrome P450, carboxylesterases, and monooxygenases. When 4-(2,4-Dichlorophenyl)picolinic acid, 95% is metabolized by these enzymes, it is converted to a variety of products, including 2,4-dichlorophenol, 2,4-dichlorobenzoic acid, and 2,4-dichlorophenoxyacetic acid. These products are then further metabolized by other enzymes, such as glucuronosyltransferases and sulfotransferases, to produce the final products of metabolism.
Biochemical and Physiological Effects
4-(2,4-Dichlorophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit the enzyme carboxylesterase, which is involved in the metabolism of esters and other lipophilic compounds. Additionally, it has been shown to have an inhibitory effect on the enzyme monooxygenase, which is involved in the metabolism of drugs and other xenobiotics.
実験室実験の利点と制限
4-(2,4-Dichlorophenyl)picolinic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, it is also relatively toxic and has been shown to be mutagenic in some studies, so it should be handled with caution.
将来の方向性
There are several potential future directions for research involving 4-(2,4-Dichlorophenyl)picolinic acid, 95%. One potential direction is to further study the effects of 4-(2,4-Dichlorophenyl)picolinic acid, 95% on enzymes involved in drug metabolism and other xenobiotic metabolism. Additionally, further research could be done to determine the effects of 4-(2,4-Dichlorophenyl)picolinic acid, 95% on the nervous system and immune system. Finally, further research could be done to determine the effects of 4-(2,4-Dichlorophenyl)picolinic acid, 95% on the environment, as well as to determine the long-term effects of 4-(2,4-Dichlorophenyl)picolinic acid, 95% on human health.
合成法
4-(2,4-Dichlorophenyl)picolinic acid, 95% can be synthesized by a variety of methods. The most common method is the Friedel-Crafts acylation of pyridine with 2,4-dichlorobenzoyl chloride. This reaction proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 2,4-dichloro-p-toluic acid. This acid is then converted to 2,4-dichlorophenylpicolinic acid by reaction with ammonia.
科学的研究の応用
4-(2,4-Dichlorophenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of enzymes, including cytochrome P450 and carboxylesterases. It has also been used to study the rate of drug metabolism and the effects of environmental pollutants on enzyme activity. Additionally, it has been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system.
特性
IUPAC Name |
4-(2,4-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-1-2-9(10(14)6-8)7-3-4-15-11(5-7)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGXSKGGSAXVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

